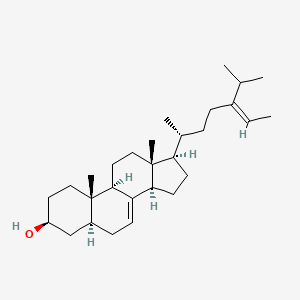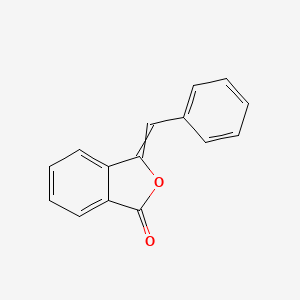![molecular formula C15H6FN5O B1666227 6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile CAS No. 453566-30-8](/img/structure/B1666227.png)
6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD6538 is a novel mGluR5 negative allosteric modulators selected for clinical development.
Scientific Research Applications
1. Synthetic Chemistry and Derivative Formation
A key application of 6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile is in synthetic chemistry, particularly in the formation of various derivatives. For example, Ali et al. (2016) described the aldol condensation of related compounds to form new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, highlighting the versatility of similar compounds in synthetic chemistry (Ali, Ragab, Abdelghafar, & Farag, 2016).
2. Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor activities of compounds structurally related to 6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile. For example, Elewa et al. (2021) synthesized derivatives that were evaluated for their antibacterial and antitumor activities, demonstrating the potential biomedical applications of these compounds (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
3. Antioxidant Properties
The antioxidant properties of similar compounds have been investigated, as seen in the work of Bassyouni et al. (2012), who synthesized and evaluated a series of derivatives for their antioxidant activities. This research underscores the potential use of these compounds in areas where oxidative stress is a concern (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
4. Corrosion Inhibition
Compounds structurally similar to 6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile have been studied for their corrosion inhibition properties. Sudheer and Quraishi (2015) investigated the inhibition effect of aryl pyrazole pyridine derivatives on copper in an acidic system, showing potential applications in industrial corrosion protection (Sudheer & Quraishi, 2015).
5. OLED Device Applications
In the field of materials science, particularly in the development of OLED devices, related compounds have been explored for their potential use. Gorohmaru et al. (2002) prepared derivatives emitting red fluorescence, useful in OLED technology (Gorohmaru, Thiemann, Sawada, Takahashi, Nishi-I, Ochi, Kosugi, & Mataka, 2002).
properties
CAS RN |
453566-30-8 |
|---|---|
Product Name |
6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile |
Molecular Formula |
C15H6FN5O |
Molecular Weight |
291.24 g/mol |
IUPAC Name |
6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H |
InChI Key |
PBVKGEMPZBKZOA-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZD6538; AZD 6538; AZD-6538. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















